molecular formula C8H8BrNO2 B1404276 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 16081-47-3

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

Cat. No. B1404276
CAS RN: 16081-47-3
M. Wt: 230.06 g/mol
InChI Key: BDVLYXMTGKQUPL-UHFFFAOYSA-N
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Description

“7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine” is a chemical compound that likely contains a benzodioxin group, which is a type of aromatic ether, and an amine group. The presence of the bromine atom indicates that it is a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the benzodioxin group. The bromine atom would add significant weight to the molecule .


Chemical Reactions Analysis

As an aromatic amine, this compound could participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, aromatic amines are polar due to the presence of the amine group, and they may exhibit strong intermolecular forces due to hydrogen bonding .

Safety And Hazards

Aromatic amines can be hazardous. They are often irritants and can be toxic if ingested or inhaled. They may also be harmful to the eyes and skin .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals, dyes, or polymers .

properties

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVLYXMTGKQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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